MAM-2201 N-ペンタン酸代謝物

説明

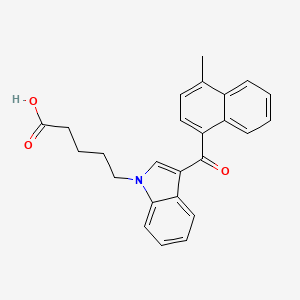

MAM2201 N-ペンタノール酸代謝物は、合成カンナビノイドの代謝物です。 MAM2201またはJWH 122の潜在的なフェーズ1代謝物であり、類似の化合物の既知の代謝に基づいています 。 この化合物は、カンナビノイド受容体に高い親和性を示すAM2201とJWH 122と構造的に関連しています 。 MAM2201 N-ペンタノール酸代謝物の生理学的および毒性学的特性は、まだ完全に評価されていません .

科学的研究の応用

MAM2201 N-pentanoic acid metabolite is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology . It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids and their metabolites in biological samples . The compound is also used in mass spectrometry and liquid chromatography-mass spectrometry (LC-MS) applications to study the metabolism and pharmacokinetics of synthetic cannabinoids .

作用機序

MAM2201 N-ペンタノール酸代謝物の作用機序は、特にCB1およびCB2受容体であるカンナビノイド受容体との相互作用に関与しています 。 この化合物は、これらの受容体に高い親和性を示し、さまざまな生理学的効果をもたらします。 この化合物がCB1受容体に結合すると、運動機能と感覚機能の異常、および記憶障害が関連付けられています 。 これらの効果に関与する正確な分子標的と経路はまだ調査中です .

6. 類似の化合物との比較

MAM2201 N-ペンタノール酸代謝物は、AM2201やJWH 122などの他の合成カンナビノイドと構造的に類似しています 。 これらの化合物は、共通のインドールコアとナフトイル基を共有していますが、側鎖と特定の置換基が異なります。 MAM2201 N-ペンタノール酸代謝物の独自性は、その特定のペンタノール酸側鎖にあり、その代謝プロファイルと受容体結合親和性に影響を与えます .

類似の化合物

- AM2201

- JWH 122

- JWH 210 N-ペンタノール酸代謝物

生化学分析

Biochemical Properties

MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201, a synthetic cannabinoid It is suggested that defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Cellular Effects

Studies on MAM-2201, the parent compound, have shown that it can induce cytotoxic effects in primary neuron-like cells (hNLCs) and human D384-astrocytes . These effects occurred in a concentration- and time-dependent manner .

Molecular Mechanism

It is known that MAM-2201, the parent compound, binds the CB1 and CB2 receptors with high affinity . This suggests that the metabolite may also interact with these receptors, potentially influencing their activity.

Temporal Effects in Laboratory Settings

Studies on MAM-2201 have shown that its effects on cell viability, metabolic function, apoptosis, morphology, and neuronal markers can appear early (3 hours) and persist after 24 and 48 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of MAM-2201 N-pentanoic acid metabolite in animal models. Studies on MAM-2201 have shown that systemic administration of MAM-2201 (0.01–1 mg/kg) reduced startle amplitude in mice only at 1 mg/kg .

Metabolic Pathways

MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201. Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

準備方法

MAM2201 N-ペンタノール酸代謝物の調製には、他の合成カンナビノイドに使用されるものと同様の合成経路が関与します。 この化合物は、一般的に、インドールコアの形成、続いてナフトイル基とペンタノール酸側鎖の付加を含む一連の化学反応によって合成されます 。 反応条件には、ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)、およびエタノールなどの溶媒の使用がしばしば含まれます 。

化学反応の分析

MAM2201 N-ペンタノール酸代謝物は、次を含むさまざまな化学反応を受けます。

酸化: この化合物は、酸化されて異なる酸化生成物を形成することができます。

還元: 還元反応は、還元代謝物の形成につながります。

置換: この化合物は、特にインドールおよびナフトイル部分で、置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究における用途

MAM2201 N-ペンタノール酸代謝物は、主に科学研究、特に法化学および毒性学の分野で使用されています 。 これは、生物試料中の合成カンナビノイドとその代謝物の検出と定量のための分析用標準品として役立ちます 。 この化合物は、合成カンナビノイドの代謝と薬物動態を研究するための質量分析法および液体クロマトグラフィー質量分析法(LC-MS)アプリケーションでも使用されます .

類似化合物との比較

MAM2201 N-pentanoic acid metabolite is structurally similar to other synthetic cannabinoids such as AM2201 and JWH 122 . These compounds share a common indole core and naphthoyl group, but differ in their side chains and specific substitutions. The uniqueness of MAM2201 N-pentanoic acid metabolite lies in its specific pentanoic acid side chain, which influences its metabolic profile and receptor binding affinity .

Similar Compounds

- AM2201

- JWH 122

- JWH 210 N-pentanoic acid metabolite

生物活性

Chemical Structure and Properties

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid has the following chemical structure:

- Molecular Formula : C26H25NO

- Molecular Weight : 385.49 g/mol

This compound features an indole moiety linked to a pentanoic acid chain, with a methylnaphthalene carbonyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing indole structures exhibit significant anticancer properties. For instance, the compound has shown potential in inhibiting the proliferation of various cancer cell lines. A study conducted on human breast cancer cells demonstrated that derivatives of indole can induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Research indicates that 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of indole derivatives have been explored in models of neurodegenerative diseases. The compound has been shown to enhance neuronal survival in oxidative stress conditions, potentially through the upregulation of antioxidant enzymes .

Analgesic Activity

Preliminary studies suggest that this compound may exhibit analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). It appears to modulate pain pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain response .

The biological activities of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid are likely mediated through several mechanisms:

- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis.

- Antioxidant Activity : By enhancing antioxidant defenses, it can mitigate oxidative stress-related cellular damage.

- Cytokine Inhibition : The suppression of pro-inflammatory cytokines can lead to reduced inflammation and associated symptoms.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the efficacy of 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment .

Study 2: Anti-inflammatory Activity

A study published in the Journal of Inflammation explored the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines demonstrated that 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid can protect against oxidative stress-induced apoptosis. The study found increased expression of BDNF (Brain-Derived Neurotrophic Factor), indicating a mechanism for neuroprotection .

特性

IUPAC Name |

5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHVTSVFMMQERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017836 | |

| Record name | MAM-2201 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-09-0 | |

| Record name | MAM-2201 N-pentanoic acid metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM-2201 N-pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RE71H2V65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。